molecular formula C21H16FN3O3S2 B2450658 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 907974-28-1

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2450658
CAS No.: 907974-28-1
M. Wt: 441.5
InChI Key: NIIZBVVLXSYJNX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class are frequently investigated for their potential to interact with a range of biological targets. Benzothiazole scaffolds are known to exhibit a broad spectrum of pharmacological properties in research models, including potential anticancer, antibacterial, and anticonvulsant activities . Specifically, the integration of a sulfonamido group, as seen in this compound, is a common feature in molecules studied as enzyme inhibitors. Research on analogous sulfonamide-containing compounds has highlighted their role as selective inhibitors for enzymes like carbonic anhydrase, which is a target in glaucoma research . Furthermore, related N-(benzo[d]thiazol-2-yl)benzamide analogs have been identified in screening studies as potent and selective antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators and serving as valuable pharmacological tool compounds . The specific structural features of this compound—including the 4-fluoro substitution on the benzothiazole ring and the 4-methylphenylsulfonamido moiety—are designed to optimize its physicochemical properties and binding affinity for specific targets, making it a promising candidate for lead optimization and mechanistic studies in early-stage drug development.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIZBVVLXSYJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and fluorinated aromatic compounds.

    Attachment of the Methylphenylsulfonamido Group: This step may involve sulfonation reactions followed by amide bond formation.

    Final Coupling to Benzamide: The final step would involve coupling the intermediate products to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzene: Lacks the amide group.

    N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

The uniqueness of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom can also influence its electronic properties and interactions with biological targets.

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorobenzo[d]thiazole moiety, which is known for enhancing lipophilicity and biological activity. The sulfonamide group contributes to its pharmacological profile, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have been shown to induce cell death in sensitive cancer cells through mechanisms involving metabolic activation and DNA binding .
  • Antimicrobial Properties : Benzothiazole derivatives have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is crucial for their efficacy in inhibiting bacterial growth .
  • Metabolic Activation : Studies have shown that fluorinated benzothiazoles can be metabolized into reactive species that bind to cellular macromolecules, leading to cell death in cancerous cells. For example, the compound 5F 203 binds significantly to subcellular fractions in sensitive cells but minimally in resistant ones .
  • DNA Interaction : The binding affinity of these compounds to DNA has been characterized, indicating that they predominantly interact with the minor groove of DNA, which may influence their antitumor activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces cell death in sensitive cancer cells; metabolic activation required
AntimicrobialEffective against E. coli and S. aureus; structure-dependent efficacy
Other ActivitiesPotential neuroprotective effects noted in structurally similar compounds

Research Highlights

  • A study demonstrated that fluorinated benzothiazoles exhibit potent antiproliferative activity without a biphasic dose-response, making them more favorable candidates for drug development compared to their unfluorinated counterparts .
  • Another investigation highlighted the superior antibacterial properties of certain benzothiazole derivatives, emphasizing their potential as new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, and how are intermediates characterized?

The synthesis typically involves three stages: (1) formation of the fluorobenzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives with fluorinated aromatic aldehydes; (2) sulfonamide linkage through coupling of 4-methylbenzenesulfonyl chloride with a benzamide intermediate; (3) final amide bond formation using carbodiimide-based coupling agents like EDC/HOBt. Intermediates are characterized via 1H^1H-/13C^{13}C-NMR, IR (to confirm sulfonamide S=O stretches at ~1350 cm1^{-1}), and LC-MS for purity validation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • High-resolution mass spectrometry (HR-MS) for molecular formula validation.
  • NMR spectroscopy to verify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons).
  • X-ray crystallography for resolving stereochemical ambiguities in the benzothiazole-sulfonamide core .
  • HPLC with UV detection (λ ~270 nm) to assess purity (>95% required for biological assays) .

Q. What are the primary biological targets associated with this compound?

Structural analogs show activity against bacterial dihydropteroate synthase (DHPS) and human kinases (e.g., EGFR). The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively inhibiting folate biosynthesis in microbes. Fluorine enhances lipophilicity, improving membrane permeability for intracellular targets .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the fluorobenzo[d]thiazole moiety?

  • Microwave-assisted synthesis reduces reaction time (from 12 h to 2 h) and improves yields (~75% vs. 50% conventional heating) by enhancing cyclization efficiency .
  • Solvent selection : Use DMF for polar intermediates and dichloromethane for coupling reactions to minimize side products .
  • Catalyst screening : Pd/C or CuI accelerates thiazole ring closure in inert atmospheres .

Q. How do structural modifications (e.g., fluorine position, sulfonamide substituents) influence bioactivity?

  • Fluorine at C4 on the benzothiazole increases metabolic stability by reducing CYP450-mediated oxidation .
  • Methyl vs. methoxy sulfonamides : Methyl groups enhance antibacterial activity (MIC ~2 µg/mL vs. S. aureus), while methoxy derivatives show stronger kinase inhibition (IC50_{50} ~50 nM for EGFR) .
  • SAR studies suggest that bulkier substituents on the benzamide reduce solubility but improve target binding affinity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) to rule out protocol variability .
  • Target profiling : Use SPR or ITC to measure binding kinetics directly, avoiding cell-based assay artifacts .
  • Metabolite analysis : LC-MS/MS can identify degradation products that may contribute to off-target effects .

Q. What computational methods are effective for predicting interaction mechanisms with DHPS or kinases?

  • Molecular docking (AutoDock Vina) with DHPS crystal structures (PDB: 3TYE) identifies key hydrogen bonds between the sulfonamide and Gly214/Ser222 .
  • MD simulations (GROMACS) assess stability of the benzothiazole-kinase ATP-binding pocket interaction over 100 ns trajectories .
  • QSAR models using MOE descriptors prioritize substituents for lead optimization .

Comparative Analysis & Technical Challenges

Q. How does this compound compare to structurally similar analogs (e.g., nitro or cyano derivatives)?

Analog Key Feature Bioactivity
N-(4-nitrobenzo[d]thiazol-2-yl) Nitro group at C4Higher ROS generation (anticancer)
N-(4-cyanophenylthiazol-2-yl) Cyano substituentImproved solubility but reduced potency
Methylsulfonyl variant -SO2_2CH3_3Enhanced kinase selectivity

Q. What strategies mitigate solubility issues during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) with PBS for aqueous dilution .
  • Nanoformulation : PEGylation or liposomal encapsulation improves bioavailability .
  • Pro-drug design : Introduce phosphate esters hydrolyzed intracellularly .

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